3-(Azidomethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

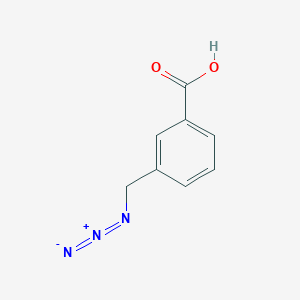

Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRDHYXBMYXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Azidomethyl)benzoic Acid: A Versatile Linker in Bioconjugation and Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3-(Azidomethyl)benzoic acid, a key bifunctional linker molecule, for researchers, scientists, and professionals in the field of drug development and chemical biology. This document delves into its chemical properties, synthesis, and pivotal applications, with a focus on its role in "click chemistry" for the construction of complex biomolecules.

Core Introduction: The Strategic Importance of a Bifunctional Linker

This compound (CAS Number: 905973-32-2) is a molecule of significant interest in the realm of bioconjugation and medicinal chemistry.[1] Its utility stems from its bifunctional nature, possessing a carboxylic acid group and an azidomethyl group. The carboxylic acid allows for facile conjugation to amine-containing molecules, such as proteins or drug payloads, through amide bond formation. Simultaneously, the azide moiety serves as a chemical handle for highly efficient and specific "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual reactivity makes it an invaluable tool for linking different molecular entities with high precision and control.

A noteworthy characteristic of this compound is its existence as conformational polymorphs.[2][3] This means that while the chemical composition and connectivity remain the same, the molecule can adopt different spatial arrangements in the solid state.[2] These variations can influence physical properties such as solubility, stability, and melting point, a critical consideration in pharmaceutical development and material science.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 905973-32-2 | [1][4] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Subject to polymorphism; different crystal forms will exhibit distinct melting points.[2] | [2] |

| Boiling Point | Data not readily available; likely to decompose at high temperatures. | |

| Solubility | Soluble in organic solvents like methanol, chloroform, and tert-butyl methyl ether.[2] Solubility in water is expected to be low, similar to benzoic acid.[5] | [2][5] |

| Storage | Store in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C.[1] | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient route involves the conversion of a suitable precursor, such as 3-(bromomethyl)benzoic acid, by reaction with an azide salt.

Synthesis of the Precursor: 3-(Bromomethyl)benzoic Acid

The precursor, 3-(bromomethyl)benzoic acid, can be synthesized from m-toluic acid via a radical bromination reaction.

Reaction Scheme:

Caption: Synthesis of 3-(Bromomethyl)benzoic acid from m-Toluic acid.

Experimental Protocol:

-

Dissolve m-toluic acid in a suitable solvent such as anhydrous carbon tetrachloride.[6]

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., 2,2'-azo-bis-(2-methylpropionitrile) (AIBN) or tert-butyl peroxybenzoate).[6][7]

-

Heat the reaction mixture to reflux for several hours.[7]

-

After completion of the reaction (monitored by TLC or NMR), cool the mixture to room temperature.

-

Remove the succinimide byproduct by filtration.[6]

-

Wash the organic filtrate with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[6]

-

Purify the crude 3-(bromomethyl)benzoic acid by recrystallization from a suitable solvent like carbon tetrachloride.[6]

Synthesis of this compound

The final step involves the conversion of the bromo- intermediate to the desired azide.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Dissolve 3-(bromomethyl)benzoic acid in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Development and Bioconjugation

The primary application of this compound lies in its role as a linker in the field of "click chemistry". This set of reactions is characterized by high yields, stereospecificity, and the formation of only inoffensive byproducts, making them ideal for biological applications.

The Cornerstone of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate compared to the uncatalyzed thermal process.

Mechanism of CuAAC:

The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner.[8][9][10] This catalytic cycle allows the reaction to proceed under mild conditions, including in aqueous environments, making it suitable for modifying biological molecules.[9]

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of highly targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[11][12] this compound can be employed as a linker to connect the antibody and the cytotoxic payload.

Workflow for ADC Synthesis using this compound:

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

In this workflow, the carboxylic acid of this compound is first activated (e.g., as an N-hydroxysuccinimide ester) and then reacted with lysine residues on the antibody to form a stable amide bond. The resulting azide-functionalized antibody can then be conjugated to an alkyne-modified cytotoxic payload via a CuAAC reaction. This site-specific conjugation allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety.[13]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling and storage of this compound and related compounds.

Hazard Identification:

Based on safety data for similar compounds, this compound should be handled with care. The primary hazards are:

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[14]

-

Harmful if Swallowed: Acute oral toxicity is a concern.[14][15]

GHS Hazard Statements (Anticipated):

-

H318/H319: Causes serious eye damage/irritation.[14][15][16]

-

H335: May cause respiratory irritation.[14]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]

-

Avoid breathing dust and avoid contact with skin and eyes.[18]

-

Wash hands thoroughly after handling.[17]

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] For long-term storage, a freezer at -20°C is recommended.[1]

-

Keep away from heat, sparks, and open flames.[18]

-

Dispose of waste in accordance with local, state, and federal regulations.[17] Organic azides can be thermally sensitive and potentially explosive, especially at elevated temperatures or on a large scale; handle with appropriate caution.

Conclusion

This compound is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its bifunctional nature, enabling both amide bond formation and highly efficient click chemistry, allows for the precise and controlled assembly of complex molecular architectures, including antibody-drug conjugates. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for harnessing its full potential in the development of next-generation therapeutics and research probes.

References

- Akbulut, S., & Dede, Y. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics & Modelling, 34, 101-7.

- Sigma-Aldrich. (2024).

- I. Alabugin, et al. (2025). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.

- TCI Chemicals. (2025).

- Domingo, L. R., & Aurell, M. J. (2014). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 4(69), 36691-36701.

- CymitQuimica. (2024).

- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

- OUCI. (n.d.). The mechanism of copper-catalyzed azide–alkyne cycloaddition reaction.

- Fisher Scientific. (2012).

- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).

- CPAchem Ltd. (2023).

- Biosynth. (2023). Safety Data Sheet: (3-Aminomethyl)benzoic acid hydrochloride.

- Redox. (2025).

- Sunway Pharm Ltd. (n.d.). This compound.

- Chemos GmbH & Co.KG. (2023).

- Decato, D. A., Jahnke, M. C., & Berryman, O. B. (2023). Conformational polymorphism of this compound. Acta Crystallographica Section C, Structural Chemistry, 79(Pt 8), 435–442.

- BLD Pharm. (n.d.). 905973-32-2|this compound.

- ChemicalBook. (n.d.). 3-(BROMOMETHYL)BENZOIC ACID synthesis.

- PrepChem.com. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester.

- PrepChem.com. (n.d.).

- MDPI. (2023). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery.

- BEBPA. (2023).

- Liu, Y., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate.

- Wikipedia. (n.d.). Benzoic acid.

- BEBPA. (2023).

- National Center for Biotechnology Information. (2023).

- International Journal of Trend in Scientific Research and Development. (2020).

- ResearchGate. (n.d.). The asymmetric units of the this compound polymorphs A, B, and C.

Sources

- 1. 905973-32-2|this compound|BLD Pharm [bldpharm.com]

- 2. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]

- 13. ACCELERATING THE DEVELOPMENT OF NOVEL ANTIBODY-DRUG CONJUGATES THROUGH SITE-SPECIFIC CONJUGATION METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. bg.cpachem.com [bg.cpachem.com]

- 16. redox.com [redox.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Azidomethyl)benzoic Acid: Molecular Structure, Properties, and Applications

Introduction

3-(Azidomethyl)benzoic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. Its structure incorporates a carboxylic acid and an azide moiety, rendering it a valuable building block for the synthesis of more complex molecules. The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the azide group is a key participant in bioorthogonal "click" chemistry reactions. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound, offering a technical resource for scientists and drug development professionals.

Molecular Structure and Chemical Formula

This compound possesses the chemical formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure consists of a benzoic acid core with an azidomethyl (-CH₂N₃) substituent at the meta-position of the benzene ring. The CAS number for this compound is 905973-32-2.[1][2][3]

The molecule's architecture allows for significant conformational flexibility, particularly around the azidomethyl group. Research has shown that this compound can exist in different conformational polymorphs in the solid state.[4][5][6] These polymorphs arise from different spatial arrangements of the azidomethyl group relative to the phenyl ring, while maintaining similar carboxylic acid dimer and π–π stacking interactions.[4][5][6] This conformational polymorphism is a critical consideration in solid-state chemistry and materials science, as it can influence physical properties such as solubility and stability.[4][5]

Caption: Molecular structure of this compound.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| CAS Number | 905973-32-2 | [1][2][3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from m-toluic acid. The first step involves the bromination of the benzylic methyl group, followed by a nucleophilic substitution with an azide salt.

Experimental Protocol

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid

This procedure is adapted from the bromination of m-toluic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

-

Materials:

-

m-Toluic acid

-

N-Bromosuccinimide (NBS)

-

tert-Butyl peroxybenzoate (or AIBN)

-

Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluic acid in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of tert-butyl peroxybenzoate to the solution.[7]

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

After completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-(bromomethyl)benzoic acid, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the benzylic bromide with sodium azide.

-

Materials:

-

3-(Bromomethyl)benzoic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or acetone

-

Water

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 3-(bromomethyl)benzoic acid in DMF in a round-bottom flask.

-

Add sodium azide (1.1-1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain this compound. The product can be further purified by column chromatography or recrystallization if necessary.

-

Sources

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870) [hmdb.ca]

- 6. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(Azidomethyl)benzoic Acid

Introduction

3-(Azidomethyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry, drug development, and materials science. It serves as a valuable building block, incorporating both a carboxylic acid handle for amide bond formation and an azide group for bioorthogonal "click" chemistry reactions.[1] The azide moiety, in particular, allows for highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions, enabling the conjugation of this linker to a wide array of molecules such as proteins, nucleic acids, and small-molecule drugs.[1][2] This guide provides a comprehensive technical overview of its synthesis from 3-(bromomethyl)benzoic acid, detailing the underlying chemical principles, a field-proven experimental protocol, and critical safety considerations.

Core Reaction Principles: An SN2 Pathway

The conversion of 3-(bromomethyl)benzoic acid to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3]

Mechanism Deep Dive: In this transformation, the azide anion (N₃⁻), acting as a potent nucleophile, attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzoic acid. This attack occurs from the backside relative to the leaving group (bromide), proceeding through a single, concerted transition state. The bromide ion is simultaneously displaced, resulting in an inversion of stereochemistry at the benzylic carbon (though in this achiral molecule, it is not observable).

Causality Behind Experimental Choices:

-

Nucleophile: Sodium azide (NaN₃) is the most common source for the azide anion due to its availability and sufficient reactivity.[3]

-

Solvent: The reaction is best performed in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4] These solvents are crucial as they solvate the sodium cation but leave the azide anion relatively "bare," enhancing its nucleophilicity and accelerating the reaction rate. They also effectively dissolve both the organic substrate and the inorganic azide salt.

-

Temperature: The reaction typically proceeds efficiently at ambient or room temperature, often being stirred overnight to ensure completion.[3][4] Gentle heating can be applied to increase the rate, but it is often unnecessary for this activated benzylic bromide.

Experimental Protocol

This section details a robust methodology for the synthesis, purification, and characterization of this compound.

Reagent and Solvent Data

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 3-(Bromomethyl)benzoic acid | C₈H₇BrO₂ | 215.04 | 6515-58-8 | Corrosive, Lachrymator[5] |

| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | Highly Toxic, Forms Explosive Compounds[6][7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Combustible, Irritant |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable, Irritant |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |

| Brine (Saturated NaCl) | NaCl/H₂O | N/A | N/A | None |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a certified chemical fume hood, add 3-(bromomethyl)benzoic acid (1.0 eq.) to a round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add a sufficient volume of dimethyl sulfoxide (DMSO) to dissolve the starting material completely (e.g., approximately 10 mL per gram of substrate).

-

Nucleophile Addition: Carefully add sodium azide (NaN₃, 1.5 eq.) to the stirred solution in portions. CRITICAL: Use a plastic or ceramic spatula; never use metal spatulas with azides.[7]

-

Reaction: Seal the flask and allow the mixture to stir vigorously at ambient temperature overnight (12-18 hours) to ensure the reaction proceeds to completion.

-

Quenching: After the reaction is complete, cautiously and slowly add deionized water to the flask. This process can be exothermic.[4] The addition of water will precipitate the product while dissolving unreacted sodium azide and DMSO.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Washing: Wash the crude product thoroughly with copious amounts of deionized water to remove any residual sodium azide and DMSO. Follow with a wash using a small amount of cold diethyl ether to remove nonpolar impurities.

-

Drying: Dry the purified white solid product under a vacuum to obtain the final this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

Critical Safety Considerations

The use of sodium azide necessitates strict adherence to safety protocols due to its significant hazards.

-

Extreme Toxicity: Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[6][8] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves.[7][9]

-

Explosion Hazard: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive heavy metal azides.[7] Avoid all contact with metal equipment, including spatulas and metal drain lines. Never pour azide-containing waste down the drain.[8]

-

Formation of Hydrazoic Acid: Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[6] Ensure that all solutions containing sodium azide are kept basic and stored away from acids.

-

Waste Disposal: All azide-containing waste, including empty containers and contaminated materials, must be treated as hazardous waste and disposed of according to institutional guidelines.[10]

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Characteristic Feature | Expected Value / Observation |

| IR Spectroscopy | Azide (N₃) stretch | Strong, sharp absorption band around 2100 cm⁻¹ |

| Carbonyl (C=O) stretch | Strong absorption band around 1700-1680 cm⁻¹ | |

| Carboxylic Acid (O-H) | Broad absorption band from 3300-2500 cm⁻¹ | |

| ¹H NMR | Benzylic Protons (-CH₂-N₃) | Singlet at ~4.4-4.6 ppm |

| Aromatic Protons | Multiplets in the aromatic region (~7.5-8.2 ppm) | |

| Carboxylic Acid Proton (-COOH) | Broad singlet at >10 ppm (often not observed) | |

| ¹³C NMR | Benzylic Carbon (-CH₂-) | Signal around 54-55 ppm |

| Aromatic Carbons | Signals in the range of 128-135 ppm | |

| Carbonyl Carbon (-COOH) | Signal around 167-170 ppm | |

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ or [M-H]⁻ corresponding to C₈H₇N₃O₂ (MW: 177.16) |

Conclusion

The synthesis of this compound from its bromomethyl precursor is a reliable and efficient SN2 transformation that provides access to a highly versatile chemical building block. The procedure is straightforward, but its success and safety are critically dependent on the use of appropriate polar aprotic solvents and stringent adherence to safety protocols for handling sodium azide. With its dual functionality, this compound is poised to remain a key component in the toolkit of researchers in drug development and chemical biology.

References

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety, University of Massachusetts Amherst. [Link]

-

Sodium Azide NaN3 - Division of Research Safety, University of Illinois. [Link]

-

Lab Safety Guideline: Sodium Azide, The University of Tennessee Health Science Center. [Link]

-

Sodium Azide - Yale Environmental Health & Safety. [Link]

-

Conformational polymorphism of this compound, National Institutes of Health. [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives, National Institutes of Health. [Link]

-

One‐pot reaction of benzyl bromide, sodium azide, and phenyl acetylene, ResearchGate. [Link]

-

Reaction conditions of 3-butinol/benzyl bromide/sodium azide (1 : 1 : 1), 1.5 mol% catalyst, ResearchGate. [Link]

-

NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP, Organic Preparations and Procedures International. [Link]

-

Preparation of 3-bromomethyl-benzoic acid, PrepChem. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 10. uthsc.edu [uthsc.edu]

Solubility Profile of 3-(Azidomethyl)benzoic Acid in Organic Solvents

An In-depth Technical Guide

Abstract

3-(Azidomethyl)benzoic acid is a bifunctional molecule of significant interest in pharmaceutical sciences and biotechnology, primarily serving as a linker in the synthesis of antibody-drug conjugates (ADCs) and as a versatile reagent in click chemistry.[1][2] Its utility in these advanced applications is fundamentally governed by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound in common organic solvents. We delve into the molecular characteristics that dictate its solubility, present a predicted solubility profile based on first principles and analogue data, and provide a robust, step-by-step protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its behavior in solution.

Introduction to this compound

This compound, a derivative of benzoic acid, is distinguished by two key functional groups: a carboxylic acid and an azidomethyl group. This unique architecture makes it a valuable building block in medicinal chemistry and bioconjugation. The azide moiety is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[] Specifically, the azide group participates readily in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole linkages.[4][5][6] The carboxylic acid group provides a convenient handle for conjugation to amine-containing molecules (e.g., lysine residues in proteins) or for modulating the overall physicochemical properties of a larger construct.

Understanding the solubility of this linker is critical. Inefficient dissolution can lead to poor reaction yields, difficulties in purification, and challenges in the formulation of intermediates and final products. Solubility dictates the choice of solvent systems for synthesis, chromatography, and crystallization, directly impacting process efficiency and product quality.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline.[7] this compound possesses distinct polar and nonpolar regions that govern its solubility profile.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature promotes strong interactions with polar protic solvents.[8][9]

-

Aromatic Ring (Benzene): The benzene ring is nonpolar and contributes to van der Waals forces and potential π-π stacking interactions.[10][11] This region favors interactions with solvents that have aromatic or nonpolar character.

-

Azidomethyl Group (-CH₂N₃): The azide functional group is a polar, dipolar moiety that can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to toluene or benzoic acid.[10]

The molecule's dual-nature—possessing a nonpolar aromatic core and two distinct polar functional groups—results in a complex solubility behavior that is highly dependent on the solvent's characteristics.

Caption: Molecular structure of this compound with key functional groups.

Predicted Solubility in Common Organic Solvents

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid can form strong hydrogen bonds with the solvent's hydroxyl groups. The azidomethyl group also contributes to polarity. Crystallization of a polymorph from methanol confirms solubility.[10] Benzoic acid is known to be highly soluble in ethanol.[9][13] |

| Polar Aprotic | DMSO, DMF, THF, Acetone | High to Moderate | These solvents are excellent hydrogen bond acceptors, readily interacting with the acidic proton of the carboxylic acid. The overall polarity of the solute is compatible with these solvents. Benzoic acid is soluble in acetone.[12] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents possess some polarity and can act as weak hydrogen bond acceptors. The aromatic ring has favorable interactions. Crystallization from chloroform indicates at least moderate solubility.[10] Benzoic acid has reasonable solubility in chloroform.[13] |

| Aromatic | Toluene, Benzene | Low | While the aromatic ring of the solute can interact via π-π stacking, the highly polar carboxylic acid and azidomethyl groups limit solubility in these nonpolar solvents. Benzoic acid has low solubility in toluene.[9][13] |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The significant mismatch in polarity between the solute's polar functional groups and the nonpolar solvent leads to poor solvation. Benzoic acid is known to have very low solubility in heptane and cyclohexane.[13] |

| Ethers | Diethyl Ether, tert-Butyl methyl ether (MTBE) | Moderate to Low | Ethers are weak hydrogen bond acceptors. Solubility is expected to be moderate, as evidenced by the successful crystallization of a polymorph from MTBE.[10] Benzoic acid is soluble in diethyl ether.[12] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following method describes a common and reliable approach for determining the solubility of a solid compound in a given solvent.[8][14]

Principle

This method relies on the preparation of a saturated solution at a constant temperature, followed by the separation of the supernatant and quantification of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure the solution is fully saturated.[15]

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for several hours to allow the excess solid to settle.

-

Sample Collection: Carefully draw a sample of the supernatant using a syringe. Immediately pass the liquid through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Quantification (Gravimetric Method):

-

Record the weight of the vial containing the filtered supernatant.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a low temperature.

-

Once the solvent is fully removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solute.

-

Calculate solubility in g/L or mg/mL.

-

-

Quantification (Chromatographic Method - Higher Precision):

-

Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase.

-

Analyze the diluted sample by HPLC using a pre-established calibration curve for this compound.

-

Calculate the concentration in the original supernatant based on the dilution factor.

-

Caption: Experimental workflow for determining the solubility of this compound.

Key Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[12][15] This is because the dissolution process is often endothermic, and increased thermal energy helps overcome the crystal lattice energy of the solid.[12]

-

pH (in aqueous systems): While this guide focuses on organic solvents, any presence of water makes pH a critical factor. The carboxylic acid group (pKa ≈ 4.2 for benzoic acid) will be deprotonated to the highly water-soluble carboxylate anion at pH values above its pKa. Therefore, solubility in aqueous buffers is dramatically higher under neutral to basic conditions.[7][12]

-

Polymorphism: this compound is known to exhibit conformational polymorphism, meaning it can crystallize into different solid-state forms with the same chemical composition.[10][11] These different crystal forms can have distinct physical properties, including different melting points and, crucially, different solubilities.[10] The most stable polymorph will typically have the lowest solubility. It is therefore important to characterize the solid form being used in any solubility study.

Conclusion

This compound is a molecule with a nuanced solubility profile, driven by the competing characteristics of its polar functional groups and its nonpolar aromatic core. It is predicted to be highly soluble in polar solvents (both protic and aprotic), moderately soluble in ethers and chlorinated solvents, and poorly soluble in nonpolar aliphatic and aromatic hydrocarbons. This profile makes it well-suited for reactions in common polar organic solvents like methanol, ethanol, DMF, and DMSO. For applications requiring quantitative understanding, the experimental protocol detailed herein provides a reliable framework for generating precise solubility data. Consideration of factors such as temperature and polymorphism is essential for achieving reproducible and accurate results in a research and development setting.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]

-

3-Azido-5-(azidomethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications. Retrieved from [Link]

-

4-(Azidomethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

-

2-(Azidomethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Decato, D. A., Jahnke, M. K., & Berryman, O. B. (2023). Conformational polymorphism of this compound. Acta Crystallographica Section C, Structural Chemistry, 79(9), 344–352. Retrieved from [Link]

-

The asymmetric units of the this compound polymorphs A,... (n.d.). ResearchGate. Retrieved from [Link]

-

Conformational polymorphism of 3-(azidomethyl)- benzoic acid. (2023, August 10). UM Impact. Retrieved from [Link]

-

Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025, August 10). ResearchGate. Retrieved from [Link]

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(azidomethyl)benzoic acid | 79584-03-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. umimpact.umt.edu [umimpact.umt.edu]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-(Azidomethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Azidomethyl)benzoic acid is a bifunctional molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a carboxylic acid group, which allows for further derivatization, and an azidomethyl group, a key player in bioorthogonal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic procedures, and its primary applications, with a focus on its role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Nomenclature and Molecular Structure

-

IUPAC Name: this compound

-

CAS Number: 90490-33-4

-

Molecular Formula: C₈H₇N₃O₂

-

Molecular Weight: 177.16 g/mol

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and an azidomethyl group at position 3.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical properties of this compound can be influenced by its crystalline form. Research has shown that this compound exhibits conformational polymorphism, meaning it can exist in different crystal structures with the same chemical composition.[1] At least three such polymorphs have been identified, which can lead to variations in properties like melting point and solubility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | Internal |

| Molecular Weight | 177.16 g/mol | Internal |

| Appearance | White to off-white solid | Assumed from related compounds |

| Solubility | Soluble in methanol, chloroform, and tert-butyl methyl ether.[1] | [1] |

| Melting Point | Varies with polymorphic form. | [1] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and a characteristic azide (N₃) stretch around 2100 cm⁻¹.[2]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum would typically display signals for the aromatic protons between 7.0 and 8.5 ppm, a singlet for the benzylic methylene (-CH₂-) protons adjacent to the azide group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum would show distinct signals for the carboxylic carbon, the aromatic carbons, and the benzylic carbon. The carbon attached to the azide group would have a characteristic chemical shift.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from m-toluic acid. The first step is the bromination of the methyl group to form 3-(bromomethyl)benzoic acid, followed by a nucleophilic substitution with an azide salt.

Step 1: Synthesis of 3-(Bromomethyl)benzoic Acid

This procedure involves the radical bromination of m-toluic acid.

Experimental Protocol:

-

Dissolve 10 g (73.4 mmol) of m-toluic acid in 75 mL of anhydrous carbon tetrachloride.[3]

-

Add 0.2 g of a radical initiator, such as 2,2'-azo-bis-(2-methylpropionitrile) (AIBN), and 13.72 g (77.07 mmol) of N-bromosuccinimide (NBS).[3]

-

Reflux the reaction mixture for 20 minutes.[3]

-

Filter the warm mixture to remove the succinimide byproduct.[3]

-

Wash the organic filtrate with 15 mL of water, dry over anhydrous sodium sulfate, and filter.[3]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[3]

-

Recrystallize the crude product from carbon tetrachloride to yield pure 3-(bromomethyl)benzoic acid.[3] A typical yield for this reaction is around 80%.[3]

Caption: Synthesis of 3-(bromomethyl)benzoic acid from m-toluic acid.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the bromide with an azide ion.

Experimental Protocol:

-

Dissolve the 3-(bromomethyl)benzoic acid in a suitable solvent, such as dimethylformamide (DMF).

-

Add a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium azide (NaN₃).

-

Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Caption: Synthesis of this compound from 3-(bromomethyl)benzoic acid.

Chemical Reactivity and Applications

The primary utility of this compound lies in its azido group, which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is known for its high efficiency, selectivity, and biocompatibility.[4][5][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a typical CuAAC reaction, an azide and a terminal alkyne are coupled in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[4][5]

General Experimental Protocol for CuAAC:

-

Dissolve the alkyne-containing molecule and this compound in a suitable solvent system, often a mixture of water and a co-solvent like t-butanol or DMSO.

-

Add a copper(II) sulfate (CuSO₄) solution.

-

Add a reducing agent, typically sodium ascorbate, to reduce Cu(II) to the active Cu(I) catalyst in situ.[3]

-

The reaction is usually stirred at room temperature and proceeds to completion within a few hours.

-

The resulting triazole product can be isolated by standard workup procedures, such as extraction or precipitation.

Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This powerful ligation chemistry allows for the straightforward conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and surfaces, that have been functionalized with a terminal alkyne. The carboxylic acid moiety of this compound can then be used for subsequent modifications or for altering the physicochemical properties of the final conjugate.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: Can cause skin irritation.

-

Eye Irritation: May cause serious eye irritation or damage.

Handling and Storage:

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep container tightly closed.

Conclusion

This compound is a versatile building block with significant potential in various scientific disciplines. Its straightforward synthesis and the robust reactivity of its azide group in click chemistry make it an invaluable tool for researchers. The presence of the carboxylic acid provides an additional handle for further functionalization, expanding its utility in the design and synthesis of complex molecular architectures for applications ranging from drug delivery to advanced materials. As the field of bioorthogonal chemistry continues to grow, the importance of reagents like this compound is set to increase, enabling new discoveries and innovations.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Preparation of 3-bromomethyl-benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271–280.

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (2017, March 16). Chem LibreTexts. Retrieved from [Link]

-

Click chemistry. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Decato, D., Jahnke, M., & Berryman, O. (2023). Conformational polymorphism of this compound. Acta Crystallographica Section C: Structural Chemistry, 79(8), 435-442.

Sources

- 1. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. prepchem.com [prepchem.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Discovery and History of Azidomethyl Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidomethyl benzoic acids represent a cornerstone class of bifunctional linker molecules, fundamentally bridging the gap between chemical synthesis and complex biological systems. Characterized by the presence of a carboxylic acid and a benzylic azide, these isomers—ortho (2-), meta (3-), and para (4-)—have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science. Their ascent is inextricably linked to the rise of bioorthogonal chemistry, particularly the Nobel Prize-winning "click chemistry," where the azide moiety serves as a reliable and efficient reaction handle. This guide provides a comprehensive exploration of the discovery, historical development, synthesis, and application of azidomethyl benzoic acids. It delves into the causality behind synthetic choices, offers detailed experimental protocols, and addresses the critical safety considerations inherent in working with energetic azide compounds, providing a holistic resource for both new and experienced researchers.

Introduction: A Tale of Two Handles

The utility of azidomethyl benzoic acids lies in their dual functionality. The carboxylic acid group provides a classic handle for chemical modification, readily forming amide bonds with amines or esters with alcohols. This allows for its facile incorporation into a wide array of molecular scaffolds. The second, and arguably more transformative handle, is the azidomethyl group. The benzylic azide is a key participant in one of the most powerful bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the covalent ligation of the benzoic acid scaffold to molecules bearing a corresponding alkyne group with exceptional specificity and efficiency, even in complex biological environments. This unique bifunctional nature has positioned azidomethyl benzoic acids as critical linkers in the construction of sophisticated biomolecular conjugates, most notably Antibody-Drug Conjugates (ADCs).

Historical Development and Discovery

While the benzoic acid framework has been a staple of organic chemistry for centuries, the specific introduction of the azidomethyl group is a more recent development, driven by the need for robust bioorthogonal tools.

The Genesis of the 2-(Azidomethyl)benzoyl (AZMB) Protecting Group

A pivotal moment in the history of these compounds was the work of Mitsuo Sekine, Takeshi Wada, and their colleagues. In a 2001 publication in Tetrahedron Letters, they introduced the 2-(azidomethyl)benzoyl (AZMB) group as a novel protecting group for the hydroxy and amino functions of nucleosides.[1] This represented one of the earliest and most well-defined applications of this class of molecules.

The rationale behind their design was the need for a protecting group that was stable under a variety of conditions but could be removed selectively without affecting other sensitive parts of the molecule. The AZMB group fulfilled this need; it could be cleaved under mild, reductive conditions (e.g., treatment with a phosphine in the Staudinger reaction or catalytic hydrogenation), offering an orthogonal deprotection strategy to other common protecting groups used in oligonucleotide synthesis.[1][2] This work laid the foundation for the broader application of azidomethyl benzoic acids beyond protecting group chemistry.

The "Click Chemistry" Revolution

The true explosion in the use of azidomethyl benzoic acids, particularly the 4-isomer, came with the codification of "click chemistry" by K. Barry Sharpless, M.G. Finn, and Hartmuth Kolb in the early 2000s.[3] The azide-alkyne cycloaddition was highlighted as a premier click reaction due to its high yield, stereospecificity, and tolerance of a wide range of functional groups and solvents, including water.[3][4]

As researchers sought to apply this powerful ligation technique to biological systems, the need for bifunctional linkers that could first be attached to a biomolecule and then "clicked" to another molecule became paramount. 4-(Azidomethyl)benzoic acid emerged as an ideal candidate. Its carboxylic acid could be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as the lysine residues on the surface of proteins. The incorporated azide then serves as a reactive handle for subsequent cycloaddition with an alkyne-modified payload, diagnostic agent, or material.

Synthesis of Azidomethyl Benzoic Acid Isomers

The primary and most reliable route to synthesizing the ortho, meta, and para isomers of azidomethyl benzoic acid is through the nucleophilic substitution of the corresponding bromomethyl or chloromethyl benzoic acid with an azide salt, typically sodium azide (NaN₃). This is a classic SN2 reaction.

Reaction Mechanism and Causality

The core transformation involves the displacement of a halide (a good leaving group) from a benzylic carbon by the highly nucleophilic azide anion (N₃⁻).

Caption: SN2 reaction pathway for benzylic azide synthesis.

Experimental Choices Explained:

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred. These solvents effectively solvate the sodium cation (Na⁺) while leaving the azide anion (N₃⁻) relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.

-

Temperature: The reaction is typically performed at room temperature. While gentle heating can increase the rate, it also increases the risk of side reactions and decomposition of the azide product. Given the reactivity of the benzylic halide, elevated temperatures are often unnecessary.

-

Precursors: Bromomethyl derivatives are generally more reactive than chloromethyl derivatives due to bromide being a better leaving group than chloride. The choice of precursor often depends on commercial availability and cost. These halomethyl precursors are themselves typically synthesized from the corresponding methylbenzoic acids (toluic acids) via radical bromination using N-bromosuccinimide (NBS) and a radical initiator.[4][5][6][7]

Comparative Synthesis Protocols

The synthesis for all three isomers follows the same fundamental principle. Below are representative protocols adapted from literature.

| Parameter | 2-(Azidomethyl)benzoic acid | 3-(Azidomethyl)benzoic acid | 4-(Azidomethyl)benzoic acid |

| Starting Material | 2-(Bromomethyl)benzoic acid | 3-(Bromomethyl)benzoic acid | 4-(Bromomethyl)benzoic acid |

| Reagent | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |

| Solvent | DMF or DMSO | DMF or DMSO | DMF or DMSO |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Reaction Time | ~12-24 hours | ~12-24 hours | ~12-24 hours |

| Typical Yield | >80% | >80% | >90% |

| Reference | [8] | [4][9] | [1] |

Detailed Step-by-Step Methodology: Synthesis of 4-(Azidomethyl)benzoic acid

This protocol is a representative example and should be performed with all appropriate safety precautions in a certified chemical fume hood.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(bromomethyl)benzoic acid (1.0 eq.) in dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add sodium azide (NaN₃, approx. 1.2-1.5 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Carefully pour the reaction mixture into a beaker containing an equal volume of ice-water.

-

Acidify the aqueous mixture to a pH of ~2-3 using dilute HCl. This protonates the carboxylate, causing the product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove residual DMF and salts.

-

-

Purification: The crude product is often of sufficient purity for many applications. If further purification is needed, it can be recrystallized from an appropriate solvent system (e.g., water/ethanol). Avoid distillation due to the thermal instability of organic azides.

-

Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide stretch).

Caption: General workflow for azidomethyl benzoic acid synthesis.

Physicochemical Properties and Isomer Comparison

The position of the azidomethyl group relative to the carboxylic acid significantly influences the molecule's electronic properties, acidity, and solid-state packing.

-

Acidity: All isomers are more acidic than benzoic acid itself due to the electron-withdrawing nature of the azidomethyl group. Based on inductive effects, the ortho isomer is expected to be the most acidic, as the electron-withdrawing group is closest to the carboxylic acid, stabilizing the conjugate base. The para isomer's acidity is slightly greater than the meta isomer's, a common trend in substituted benzoic acids.[10]

-

Reactivity: The carboxylic acid in all isomers can be readily activated for coupling reactions. The azide in the benzylic position is highly reactive in cycloaddition reactions, significantly more so than an aryl azide (where the N₃ is directly attached to the ring), a key advantage for efficient bioconjugation.[11]

-

Solid-State Structure: Studies on this compound have revealed the existence of conformational polymorphism.[10][12] This means the molecule can crystallize in multiple distinct forms (polymorphs) arising from different conformations of the azidomethyl group relative to the benzene ring.[10][12] This phenomenon is critical in pharmaceutical development, as different polymorphs can have different solubilities, stabilities, and bioavailability.

Critical Safety Considerations: Handling Energetic Compounds

This is the most critical section of this guide. Organic azides are energetic compounds and must be handled with extreme caution.[13] While the azidomethyl benzoic acids have a relatively high carbon-to-nitrogen ratio (C₈H₇N₃O₂, C/N ratio > 2), which generally imparts greater stability than low-molecular-weight azides, they are still potentially explosive and sensitive to heat, shock, and friction.[12][13]

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. When working with solid azides or on a larger scale, the use of a blast shield inside the fume hood is mandatory.[2][14]

-

Scale: Work on the smallest scale possible. Any plan to scale up a reaction must be preceded by a thorough risk assessment.

-

Avoid Metal Contact: Never use metal spatulas to handle solid azides. Metal azides, which can form on contact, are often highly shock-sensitive primary explosives. Use plastic, ceramic, or Teflon spatulas.[13][15]

-

Avoid Friction: Do not use ground glass joints when working with azide solutions, as friction can initiate decomposition.[14][15]

-

Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely explosive di- and tri-azidomethane.[12][13]

-

Thermal Hazards:

-

NEVER purify azidomethyl benzoic acids by distillation.[13] Localized overheating can lead to violent decomposition.

-

Avoid heating reactions unless absolutely necessary and only with appropriate temperature control and shielding.

-

Do not concentrate azide solutions to dryness on a rotary evaporator unless the stability of the compound in that specific state is known.

-

-

Storage: Store organic azides in a cool, dark place, away from heat sources and incompatible materials like acids and metals.[13][14]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. NEVER mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[2][12] Before disposal, it is best practice to quench residual azide by converting it to a more stable amine via a Staudinger reduction (e.g., with triphenylphosphine).

Applications in Research and Drug Development

The primary application of azidomethyl benzoic acids is as bifunctional linkers, enabling the modular construction of complex molecules.

Bioconjugation and "Click Chemistry"

These molecules are workhorses in modern bioconjugation. A typical workflow involves:

-

Activating the carboxylic acid of 4-(azidomethyl)benzoic acid to an N-hydroxysuccinimide (NHS) ester.

-

Reacting the NHS ester with a biomolecule (e.g., an antibody) to form a stable amide bond with a lysine residue.

-

"Clicking" an alkyne-modified payload (e.g., a fluorescent dye, a cytotoxic drug, or a PET imaging agent) onto the now antibody-tethered azide.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a highly potent cytotoxic drug directly to tumor cells. The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability and efficacy.[16] While no currently FDA-approved ADC explicitly uses a simple azidomethyl benzoic acid linker in its final structure, this chemistry is a foundational platform used extensively in the research and development of next-generation ADCs.[17][] The valine-citrulline (Val-Cit) linker, a common motif in approved ADCs like Adcetris®, is often combined with click chemistry handles in developmental candidates to achieve site-specific conjugation and controlled drug release.[19] The azidomethyl benzoic acid framework provides a reliable method for introducing the necessary azide handle for these advanced conjugation strategies.

Conclusion and Future Outlook

From their rational design as a novel protecting group to their current status as a linchpin of click chemistry, the azidomethyl benzoic acids have charted a remarkable trajectory. Their history is a testament to the enabling power of synthetic chemistry in solving complex biological problems. The simplicity and robustness of their synthesis, coupled with the extraordinary efficiency of the azide-alkyne cycloaddition, have cemented their place in the toolbox of chemists, biologists, and drug developers.

Future developments will likely focus on incorporating this trusted framework into more complex, multi-functional linker systems for next-generation ADCs and other targeted therapies. As the demand for molecularly precise and biologically compatible chemistry continues to grow, the foundational role of azidomethyl benzoic acids is set to endure, continuing to enable discoveries at the interface of chemistry and biology.

References

- University of Pittsburgh, Safety Office. (2013, February 1). Safe Handling of Azides.

-

University College Dublin, School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from

- University of Victoria. (2022, May 18). Azides - Safe Work Procedure.

- Stanford University, Environmental Health & Safety. Information on Azide Compounds.

- Luo, Q. (2018, July 16). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP).

- Taylor, R. (n.d.). The thermal decomposition of benzoic acid. ResearchGate.

- Maji, B., & Maity, S. (n.d.). Thermal reactions of benzylic geminal diazides. ResearchGate.

- Wada, T., Ohkubo, A., Mochizuki, A., & Sekine, M. (2001). 2-(Azidomethyl)benzoyl as a new protecting group in nucleosides. Tetrahedron Letters, 42(6), 1069–1072.

-

National Center for Biotechnology Information. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence. Retrieved from [Link]

-

NJ Bio, Inc. (n.d.). Recent Advances in ADCs. Retrieved from [Link]

-

Pediaa. (2020, April 23). Difference Between Ortho Para and Meta Substitution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-bromomethyl-benzoic acid. Retrieved from [Link]

-

TIB.eu. (n.d.). NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP. Retrieved from [Link]

- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.

-

American Chemical Society. (n.d.). Determination of purity by differential scanning calorimetry (DSC). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

-

AK Lectures. (2014, June 17). Ortho, Meta and Para Substitution [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-(Azidomethyl)benzoic acid | 79584-03-5. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Azidomethyl)benzoic acid. PubChem Compound Summary for CID 20505470. Retrieved from [Link]

-

American Chemical Society. (n.d.). Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, November 24). Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Retrieved from [Link]

- Decato, D. A., Jahnke, M. C., & Berryman, O. B. (2023). Conformational polymorphism of this compound. Acta Crystallographica Section C: Structural Chemistry, 79(9), 493-500.

- Google Patents. (n.d.). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.

-

ResearchGate. (n.d.). Benzyl Azide. Retrieved from [Link]

-

ScienceDirect. (n.d.). Temperature-dependent benzoic acid elimination mechanisms in pyrolysis of (-)-cocaine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

- Google Patents. (n.d.). 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

Sources

- 1. rsc.org [rsc.org]

- 2. uvic.ca [uvic.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. prepchem.com [prepchem.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Making sure you're not a bot! [tib.eu]

- 9. prepchem.com [prepchem.com]

- 10. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. ucd.ie [ucd.ie]

- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. njbio.com [njbio.com]

- 17. Antibody–Drug Conjugates: A Review of Approved Drugs and Their Clinical Level of Evidence | MDPI [mdpi.com]

- 19. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Conformational Polymorphism of 3-(Azidomethyl)benzoic Acid

This technical guide provides an in-depth exploration of the conformational polymorphism of 3-(azidomethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and control of solid-state properties. We will dissect the structural nuances that give rise to its different crystalline forms, detail the experimental methodologies for their isolation and characterization, and discuss the underlying energetic landscape that governs their formation.

Introduction: The Significance of Conformational Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in the pharmaceutical and materials sciences.[1] Different polymorphs of the same chemical entity can exhibit distinct physicochemical properties, including solubility, stability, melting point, and bioavailability, which have profound implications for drug efficacy and manufacturing processes.[1]

A fascinating subset of this phenomenon is conformational polymorphism , where the different crystal structures arise from the packing of different molecular conformers.[1][2] This guide focuses on this compound, a molecule whose inherent flexibility, particularly the rotational freedom of the azidomethyl group, makes it a prime candidate for such behavior. Understanding the interplay between molecular conformation, intermolecular interactions, and the resulting crystal packing is paramount for the rational design of crystalline materials with desired properties.[1][3] This study reveals that the azidomethyl group is a key driver of conformational polymorphism, a finding with significant potential in the design of solid-state reactions and the engineering of novel functional solids.[1][3][4]

Experimental Pathways to Polymorph Isolation

The isolation of distinct polymorphic forms is contingent upon precise control over crystallization conditions. For this compound, three conformational polymorphs, designated as A, B, and C, have been successfully isolated.[1][2][3] The key determinant for accessing each form is the choice of solvent, which influences the molecular conformation adopted in the solution phase immediately preceding nucleation and crystal growth.

Materials and General Procedure

This compound (C₈H₇N₃O₂) was procured from a commercial supplier (e.g., Combi-Blocks) and used as received.[1] The general method for obtaining single crystals of all polymorphs involves the slow evaporation of a dilute solution of the compound at ambient temperature.

Protocol: Polymorph Crystallization

-

Preparation of Saturated Solutions: Prepare separate, near-saturated solutions of this compound in each of the specified solvents (tert-butyl methyl ether, chloroform, and methanol).

-

Solvent Selection for Target Polymorph:

-

Crystallization: Loosely cap the vials containing the solutions to allow for slow evaporation of the solvent over several days under ambient and unmodified atmospheric conditions.

-

Crystal Harvesting: Once well-formed, single crystals are observed, carefully harvest them from the mother liquor for subsequent analysis.

The following diagram illustrates the experimental workflow for polymorph screening.

Caption: Workflow for the solvent-controlled crystallization of this compound polymorphs.

Structural Elucidation: A Tale of Three Conformers

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of polymorphism and offers unparalleled insight into the specific conformational and packing differences between the forms. While all three polymorphs share common structural motifs, namely hydrogen-bonded carboxylic acid dimers and π–π stacking, the crucial difference lies in the conformation of the azidomethyl group relative to the benzoic acid core.[1][2][3]

The Conformational Origin

The flexibility of this compound is primarily defined by two key torsion angles, τ1 (C2—C3—C8—N1) and τ2 (C3—C8—N1—N2).[3] It is the distinct combination of these angles in the solid state that defines each polymorph.

The diagram below illustrates the relationship between the crystallization solvent and the resulting molecular conformation.

Caption: Relationship between solvent, molecular conformation, and resulting polymorph.

An overlay of the three conformers highlights their structural divergence, originating from the flexible azidomethyl group.[3][5] The root-mean-square deviation (r.m.s.d) values quantify this difference: A vs. B is 0.913 Å, A vs. C is 1.266 Å, and B vs. C is 1.135 Å.[3][5]

Crystallographic Data Summary

The structural parameters for each polymorph, determined by SC-XRD, are summarized below for direct comparison.

| Parameter | Polymorph A | Polymorph B | Polymorph C |

| Solvent | tert-butyl methyl ether | Chloroform | Methanol |